molecular formula C11H12O4 B8287701 4-Formylphenyl isopropyl carbonate

4-Formylphenyl isopropyl carbonate

Cat. No.: B8287701
M. Wt: 208.21 g/mol
InChI Key: VWFREGQXICGXSC-UHFFFAOYSA-N
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Description

4-Formylphenyl isopropyl carbonate is an aromatic carbonate ester featuring a formyl (-CHO) functional group at the para position of the phenyl ring and an isopropyl carbonate (-O-CO-O-iPr) substituent.

Synthesis: The compound is synthesized via nucleophilic substitution reactions. A typical method involves reacting 4-hydroxybenzaldehyde with isopropyl chloroformate in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (e.g., 90°C for 24 hours) . The reaction proceeds through the formation of a phenoxide intermediate, which attacks the electrophilic carbonyl carbon of the chloroformate, yielding the carbonate ester. Post-synthesis purification involves crystallization from ethanol, with yields exceeding 85% under optimized conditions .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(4-formylphenyl) propan-2-yl carbonate

InChI

InChI=1S/C11H12O4/c1-8(2)14-11(13)15-10-5-3-9(7-12)4-6-10/h3-8H,1-2H3

InChI Key

VWFREGQXICGXSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OC1=CC=C(C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-formylphenyl isopropyl carbonate with analogous compounds in terms of synthesis, physicochemical properties, and applications:

Compound Molecular Formula Key Functional Groups Melting Point (°C) IR C=O Stretch (cm⁻¹) Applications
This compound C₁₁H₁₂O₄ Formyl, isopropyl carbonate Not reported 1740–1760 (carbonate) Intermediate in polymer synthesis
4-Formylphenylboronic acid C₇H₇BO₃ Formyl, boronic acid Not reported ~1715 (formyl) Suzuki-Miyaura cross-coupling reactions
4-Formylphenyl carboxylate esters Variable Formyl, carboxylate ester 242 (e.g., compound 6a) 1690–1715 (ester, formyl) Fluorescent materials, optoelectronics
Tris(4-formylphenyl)amine (COF precursor) C₂₁H₁₅NO₃ Multiple formyl groups Not reported ~1715 (formyl) Covalent organic frameworks (COFs)
Structural and Functional Comparisons
  • Formyl Group Reactivity :
    All listed compounds share the 4-formylphenyl moiety, which enables participation in condensation reactions (e.g., forming imines for COFs or azomethines) . However, the isopropyl carbonate group in the target compound reduces electrophilicity compared to boronic acid (4-formylphenylboronic acid), limiting its utility in metal-catalyzed cross-coupling reactions .

  • Thermal and Chemical Stability :
    Carbonate esters like this compound are less thermally stable than COFs (e.g., COF-5, stable up to 600°C) due to the labile carbonate linkage . In contrast, carboxylate esters (e.g., compound 6a) exhibit higher melting points (~242°C) and stability under acidic conditions .

  • Spectroscopic Differentiation : The carbonyl stretch of the carbonate ester (~1740–1760 cm⁻¹) is distinguishable from carboxylate esters (~1690 cm⁻¹) and formyl groups (~1715 cm⁻¹), aiding in structural characterization .

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